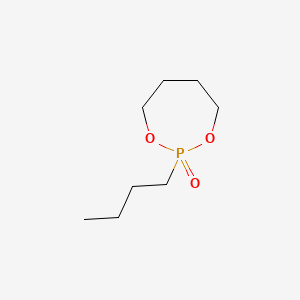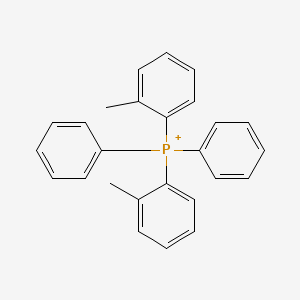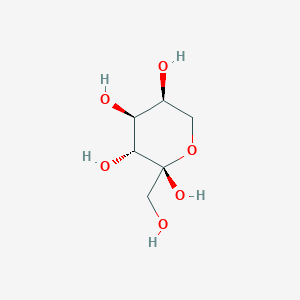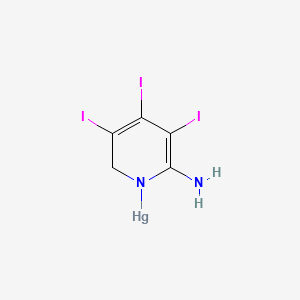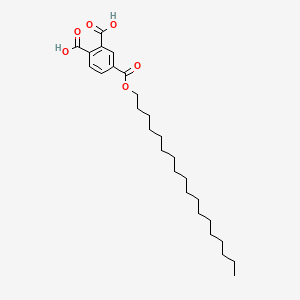
Octadecyl dihydrogen benzene-1,2,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl dihydrogen benzene-1,2,4-tricarboxylate is a chemical compound with the molecular formula C27H42O6 and a molecular weight of 462.60 g/mol. It is known for its unique structure, which includes an octadecyl group attached to a benzene ring with three carboxylate groups at positions 1, 2, and 4. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl dihydrogen benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with octadecanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps may include distillation and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Octadecyl dihydrogen benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Esterification: The formation of esters with alcohols.
Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst.
Substitution: Reactions where the octadecyl group can be replaced by other functional groups.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
Esterification: Formation of esters with different alcohols.
Hydrolysis: Formation of benzene-1,2,4-tricarboxylic acid and octadecanol.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Octadecyl dihydrogen benzene-1,2,4-tricarboxylate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of lipid membranes and as a model compound for understanding lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Applied in the formulation of cosmetics and personal care products as an emulsifying agent.
Mechanism of Action
The mechanism of action of Octadecyl dihydrogen benzene-1,2,4-tricarboxylate involves its interaction with lipid membranes. The octadecyl group interacts with the hydrophobic tails of lipid molecules, while the carboxylate groups interact with the hydrophilic heads. This dual interaction allows the compound to stabilize lipid bilayers and enhance the delivery of hydrophobic drugs.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2,4-tricarboxylic acid: Lacks the octadecyl group, making it less hydrophobic.
Octadecyl benzene-1,3,5-tricarboxylate: Similar structure but with carboxylate groups at different positions.
Octadecyl dihydrogen benzene-1,3,5-tricarboxylate: Similar structure but with different positional isomers.
Uniqueness
Octadecyl dihydrogen benzene-1,2,4-tricarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .
Properties
CAS No. |
69373-08-6 |
|---|---|
Molecular Formula |
C27H42O6 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
4-octadecoxycarbonylphthalic acid |
InChI |
InChI=1S/C27H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-33-27(32)22-18-19-23(25(28)29)24(21-22)26(30)31/h18-19,21H,2-17,20H2,1H3,(H,28,29)(H,30,31) |
InChI Key |
CTWSTUOTGNUYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


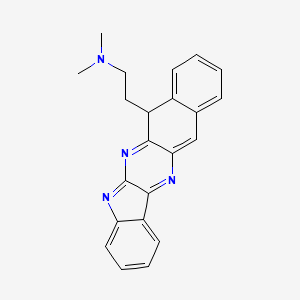
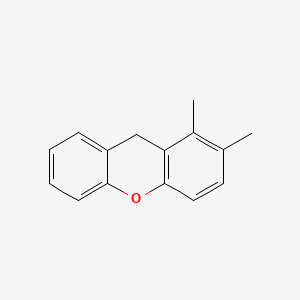
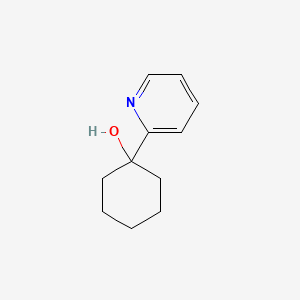

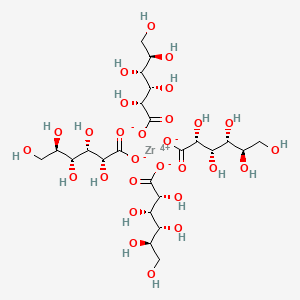
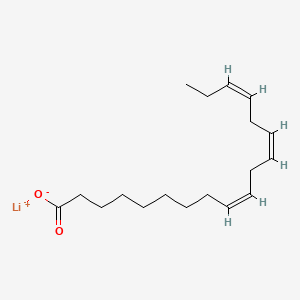
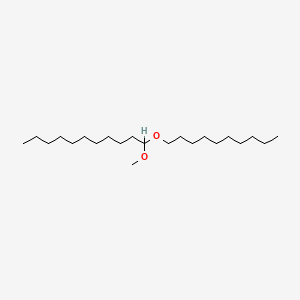
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
